molecular formula C19H25N3O5 B11149045 N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine

N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine

Cat. No.: B11149045
M. Wt: 375.4 g/mol
InChI Key: OLTOZLDZIHCZAV-GJZGRUSLSA-N
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Description

N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine is a complex organic compound that features a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. A common method employs I2/TBHP (tert-butyl hydroperoxide) as the oxidizing agent in methanol under reflux conditions . This domino reaction results in the formation of the quinazoline core with high yields and broad functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the quinazoline core or other functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core, potentially altering its biological activity.

    Substitution: Various substitution reactions can be performed on the quinazoline core or the leucine moiety to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: I2/TBHP in methanol under reflux conditions.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction could yield dihydroquinazolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine involves its interaction with specific molecular targets. Quinazoline derivatives are known to act as inhibitors of various enzymes and receptors. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound may also act as a DNA intercalator, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine is unique due to its specific structural features, including the presence of a leucine moiety and a quinazoline core. This combination may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H25N3O5/c1-10(2)9-14(18(25)26)20-16(23)15(11(3)4)22-17(24)12-7-5-6-8-13(12)21-19(22)27/h5-8,10-11,14-15H,9H2,1-4H3,(H,20,23)(H,21,27)(H,25,26)/t14-,15-/m0/s1

InChI Key

OLTOZLDZIHCZAV-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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